molecular formula C10H19NO2 B1426813 1-(Oxan-4-yl)piperidin-4-ol CAS No. 1228874-55-2

1-(Oxan-4-yl)piperidin-4-ol

Cat. No.: B1426813
CAS No.: 1228874-55-2
M. Wt: 185.26 g/mol
InChI Key: RXXMAUOSUBBWGR-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol. This compound is a derivative of piperidine and tetrahydropyran, featuring a piperidine ring substituted with a tetrahydropyran moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxan-4-yl)piperidin-4-ol can be synthesized through various synthetic routes, including the following:

  • Reduction of Piperidine Derivatives: One common method involves the reduction of piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Nucleophilic Substitution Reactions: Another approach is the nucleophilic substitution of appropriate halogenated piperidines with tetrahydropyran derivatives in the presence of a strong base.

  • Hydrolysis of Epoxides: The compound can also be synthesized by the hydrolysis of epoxides derived from piperidine and tetrahydropyran under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.

Chemical Reactions Analysis

1-(Oxan-4-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted piperidines.

  • Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield piperidine and tetrahydropyran derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Various substituted piperidines.

  • Hydrolysis Products: Piperidine, tetrahydropyran derivatives.

Scientific Research Applications

1-(Oxan-4-yl)piperidin-4-ol has various scientific research applications across multiple fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

  • Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential biological activities.

  • Industry: The compound is utilized in the chemical industry for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Oxan-4-yl)piperidin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(Oxan-4-yl)piperidin-4-ol is structurally similar to other piperidine derivatives and tetrahydropyran derivatives. Some similar compounds include:

  • Piperidine: A simple, six-membered ring containing nitrogen.

  • Tetrahydropyran: A six-membered ring containing an oxygen atom.

  • 1-(Azepan-4-yl)piperidin-4-ol: A compound with a similar structure but an additional carbon in the ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which combines the structural features of both piperidine and tetrahydropyran. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(oxan-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXMAUOSUBBWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Piperidin-4-ol (7.8 g) and dihydro-2H-pyran-4(3H)-one (5.0 g) were dissolved in titanium(IV) isopropoxide (30 mL) and the reaction was stirred at room temperature overnight. Methanol (40 mL) was added and the reaction was cooled to 0° C. Then NaBH4 (3.8 g) was added in portions over one hour. After 2 hours 1N aqueous NaOH was added, followed by ethyl acetate addition. After filtration though celite the layers were separated, the aqueous layer extracted with ethyl acetate, and the combined organic layers were dried over Na2SO4. The crude was purified by column chromatography using dichloromethane having 5-10% 7N NH3 in methanol.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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